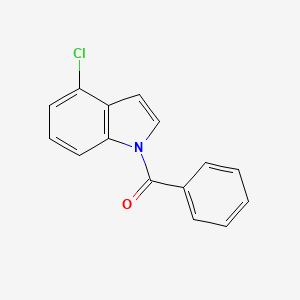
(4-Chloro-1H-indol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1H-indol-1-yl)(phenyl)methanone is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the condensation of 4-chloroindole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole core followed by functionalization. These methods are optimized for high yield and purity, often using catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1H-indol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, hydroxyl derivatives, and oxo compounds .
Scientific Research Applications
(4-Chloro-1H-indol-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-1H-indol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
(4-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of both a chloro and a phenyl group, which confer specific chemical properties and biological activities that differentiate it from other indole derivatives .
Biological Activity
(4-Chloro-1H-indol-1-yl)(phenyl)methanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a chloro substituent at the 4-position of the indole ring, which is fused with a phenyl group, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C15H12ClN
- Molar Mass : Approximately 255.71 g/mol
- Structure : The compound's structure allows for diverse interactions with biological targets, particularly due to the presence of the chloro group and carbonyl functionality.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Indole derivatives are known to interact with various biological pathways involved in cancer progression.
- Mechanism of Action : Similar compounds have shown effectiveness against cyclooxygenase (COX) enzymes, which are implicated in cancer-related inflammation and tumor growth. Molecular docking studies suggest that this compound may inhibit COX enzymes, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .
- Case Study : A study on structurally related indoles demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells, suggesting that this compound may share similar mechanisms .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects.
- Inflammatory Pathways : The compound has been shown to modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-kB) signaling pathway, which is crucial in the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Comparative Analysis : In vitro studies have indicated that derivatives containing similar structures exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory drug development with fewer gastrointestinal side effects compared to traditional NSAIDs .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction. |
| Study 2 | Showed modulation of NF-kB signaling and inhibition of pro-inflammatory cytokines. |
| Study 3 | Indicated selective COX-2 inhibition with potential for reduced side effects compared to conventional NSAIDs. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chloroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-10-17(14)15(18)11-5-2-1-3-6-11/h1-10H |
InChI Key |
ZGWNTBLLTDBLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















